molecular formula C14H16N4O2 B6943667 N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide

N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B6943667
M. Wt: 272.30 g/mol
InChI Key: GIWOVCPGJCJKTD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a triazole ring in the structure enhances its potential pharmacological applications.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(6-5-13-15-9-16-18-13)17-11-7-10-3-1-2-4-12(10)20-8-11/h1-4,9,11H,5-8H2,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWOVCPGJCJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)CCC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.

    Amidation Reaction: The final step involves the coupling of the chromene-triazole intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chromene core, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The chromene core may interact with enzymes or receptors, modulating their activity. The triazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of inflammatory mediators, scavenging of free radicals, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)butanamide
  • N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)pentanamide
  • N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)hexanamide

Uniqueness

N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide is unique due to its specific combination of a chromene core and a triazole ring. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds. The length of the propanamide chain also influences its pharmacokinetic properties, making it a compound of interest for further research and development.

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